molecular formula C18H31ClOSn B15466283 Tributyl(2-chlorophenoxy)stannane CAS No. 59431-29-7

Tributyl(2-chlorophenoxy)stannane

Cat. No.: B15466283
CAS No.: 59431-29-7
M. Wt: 417.6 g/mol
InChI Key: UVZRXDLBQXFZBI-UHFFFAOYSA-M
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Description

Contextualization within Modern Organotin Compound Research

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a significant class of organometallic substances. Modern research into these compounds is multifaceted, exploring their diverse applications as catalysts, stabilizers for polymers, and bioactive agents. The field is driven by the desire to fine-tune the chemical and physical properties of these compounds by modifying the organic groups attached to the tin atom. This allows for the development of materials with specific functionalities, ranging from targeted biocidal activity to enhanced catalytic efficiency. The toxicity of some organotin compounds has also spurred research into creating more environmentally benign alternatives and understanding their environmental fate. roadmaptozero.com

Evolution of Organotin Chemistry: From Discovery to Specialized Applications

The journey of organotin chemistry began in the mid-19th century with the synthesis of the first organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. The subsequent development of the Grignard reaction in the early 20th century provided a versatile method for creating tin-carbon bonds, significantly accelerating the exploration of this class of compounds. A major turning point came in the 1940s with the discovery of the stabilizing effect of organotin compounds on polyvinyl chloride (PVC), a discovery that propelled them into large-scale industrial use. This application remains a major consumer of organotin compounds today. The biocidal properties of certain organotin compounds, particularly tributyltin (TBT) derivatives, led to their widespread use as antifouling agents for marine vessels, as well as in agriculture as fungicides and pesticides. However, concerns over their environmental persistence and toxicity have led to regulations restricting their use and have driven research towards more sustainable alternatives.

Rationale and Scope of Academic Inquiry into Tributyl(2-chlorophenoxy)stannane

The rationale for studying this compound likely stems from an interest in developing new biocides, potentially with a more targeted or controlled release mechanism. The chlorine atom on the phenoxy ring can influence the electronic properties of the molecule, which in turn can affect its reactivity and biological efficacy. Research into this and similar compounds would typically involve its synthesis, detailed characterization using spectroscopic methods (such as NMR and IR spectroscopy), and evaluation of its biological activity against various fungal or bacterial strains. While detailed academic studies specifically on this compound are not widely available in public literature, the broader research on tributyltin phenoxide derivatives suggests a continued interest in this class of compounds for their potential applications in material protection and as specialized chemical reagents.

Chemical and Physical Data

Below are interactive tables detailing the known chemical and physical properties of this compound and related compounds.

This compound

PropertyValue
Molecular Formula C18H31ClOSn
Molecular Weight 417.61 g/mol
CAS Number 59431-29-7
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available

Properties

CAS No.

59431-29-7

Molecular Formula

C18H31ClOSn

Molecular Weight

417.6 g/mol

IUPAC Name

tributyl-(2-chlorophenoxy)stannane

InChI

InChI=1S/C6H5ClO.3C4H9.Sn/c7-5-3-1-2-4-6(5)8;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UVZRXDLBQXFZBI-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Tributyl 2 Chlorophenoxy Stannane

Historical Development of Organotin Phenoxide Synthesis

The journey into organotin chemistry began in the mid-19th century with Edward Frankland's discovery of diethyltin (B15495199) diiodide in 1849. wikipedia.org This seminal work laid the foundation for a field that would expand dramatically in the 1900s, largely driven by the discovery and application of Grignard reagents, which provided a versatile method for creating tin-carbon (Sn-C) bonds. wikipedia.org The initial synthesis of organotin compounds, particularly tetraorganotins (R₄Sn), was often achieved by reacting a tin halide, such as tin tetrachloride, with a Grignard reagent. wikipedia.org

The development of organotin halides was a critical step toward creating functionalized derivatives like phenoxides. A key advancement was the Kocheshkov comproportionation reaction, a type of redistribution reaction where a tetraorganotin compound reacts with a tin halide in specific stoichiometric ratios to produce the desired tri-, di-, or mono-organotin halides. wikipedia.orgrjpbcs.com

General Kocheshkov Redistribution Reaction:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

These organotin halides, particularly triorganotin halides (R₃SnX), became the workhorse precursors for a vast array of derivatives. rjpbcs.comgelest.com They could be readily converted to organotin hydroxides (R₃SnOH) or oxides ((R₃Sn)₂O) through hydrolysis with a base. rjpbcs.com These oxides and halides are the most common and direct precursors for synthesizing organotin phenoxides, including Tributyl(2-chlorophenoxy)stannane, by reacting them with the corresponding phenol (B47542).

Contemporary Approaches for the Formation of this compound

Modern synthetic strategies for this compound leverage the foundational reactions developed over the last century, refining them for efficiency and specificity. The primary methods involve the formation of a tin-oxygen bond between the tributyltin moiety and the 2-chlorophenoxy group.

The most direct and common method for synthesizing this compound involves the reaction of a reactive tributyltin precursor with 2-chlorophenol (B165306) or its corresponding phenoxide salt. Two main precursors are typically used:

From Bis(tributyltin) oxide ((Bu₃Sn)₂O): This is often the preferred method as the only byproduct is water, which can be easily removed to drive the reaction to completion, typically by azeotropic distillation.

(Bu₃Sn)₂O + 2 HOC₆H₄Cl → 2 Bu₃SnOC₆H₄Cl + H₂O

From Tributyltin chloride (Bu₃SnCl): This method involves a condensation reaction with 2-chlorophenol, usually in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Alternatively, the pre-formed sodium or potassium salt of 2-chlorophenol can be used.

Bu₃SnCl + HOC₆H₄Cl + Base → Bu₃SnOC₆H₄Cl + [Base-H]⁺Cl⁻

Bu₃SnCl + NaOC₆H₄Cl → Bu₃SnOC₆H₄Cl + NaCl

The use of a base like triethylamine (B128534) is common in these types of syntheses to deprotonate the phenolic proton, facilitating the nucleophilic attack on the tin atom. acs.orgnih.gov

Ligand exchange, or substitution, is a fundamental process in organotin chemistry and a key route to this compound. gelest.comrsc.org The most prevalent form of this is the nucleophilic substitution of a halide on the tin atom, as described in the previous section.

Another ligand exchange pathway is transesterification or, more broadly, transalkoxylation. In this approach, a tributyltin alkoxide (Bu₃SnOR') is reacted with 2-chlorophenol. The reaction is driven forward by the greater acidity of the phenol compared to the alcohol (R'OH), or by removing the more volatile alcohol byproduct through distillation.

Bu₃SnOR' + HOC₆H₄Cl ⇌ Bu₃SnOC₆H₄Cl + R'OH

Organotin compounds are generally more reactive in these exchange reactions than their silicon analogs. dtic.mil The major use of organotin halides is as intermediates for preparing other derivatives through the replacement of the halide by a nucleophile, such as a phenoxide. gelest.com

While the synthesis of this compound itself is typically a stoichiometric reaction, catalysts play a significant role in broader organotin chemistry and can be applied to optimize these reactions. rjpbcs.com

Phase-Transfer Catalysis: When reacting tributyltin chloride with the sodium salt of 2-chlorophenol, which may involve a two-phase (solid-liquid or liquid-liquid) system, a phase-transfer catalyst can be employed to shuttle the phenoxide anion into the organic phase, accelerating the reaction.

Lewis Acid Catalysis: Organotin compounds themselves are Lewis acids, with the acidity increasing in the order R₃Sn⁺ < R₂Sn²⁺ < RSn³⁺. rjpbcs.com This Lewis acidity is central to their catalytic activity in processes like esterification and transesterification, where the tin atom coordinates to and activates an oxygen-containing reactant. rsc.orglupinepublishers.com In the synthesis of the target compound, while not a catalytic cycle, the inherent Lewis acidity of the tributyltin chloride precursor facilitates the coordination of the incoming phenoxide.

In related syntheses of complex organotin compounds, various organotin derivatives have been shown to be effective catalysts for forming other organic molecules, often achieving high yields. rsc.orgrsc.org For instance, phenyl-substituted organotin compounds have been noted to be more Lewis acidic and, therefore, more effective catalysts in certain reactions than their n-butyl-substituted counterparts. acs.org

Mechanistic Investigations of Compound Formation

The formation of this compound from its most common precursors, tributyltin chloride or bis(tributyltin) oxide, proceeds through a well-understood nucleophilic substitution mechanism at the tin center.

The core of the reaction involves the attack of the nucleophilic oxygen from the 2-chlorophenoxide anion on the electrophilic tin atom of the tributyltin moiety. The tin atom in a triorganotin halide like Bu₃SnCl is electron-deficient due to the electronegativity of the attached halide, making it susceptible to nucleophilic attack. youtube.com

The mechanism is believed to proceed through a five-coordinate, or hypercoordinated, trigonal bipyramidal intermediate. wikipedia.org

Proposed Mechanistic Steps (using Bu₃SnCl):

Nucleophilic Attack: The 2-chlorophenoxide ion attacks the tin center of tributyltin chloride.

Intermediate Formation: A transient, five-coordinate species, [Bu₃Sn(Cl)(OC₆H₄Cl)]⁻, is formed. In this trigonal bipyramidal structure, the incoming phenoxy group and the leaving chloride group would likely occupy the axial positions.

Leaving Group Departure: The chloride ion is expelled, yielding the final product, this compound, and a salt (e.g., NaCl).

This mechanism is supported by the known ability of tin(IV) centers to expand their coordination sphere. wikipedia.orgrsc.org The reaction is essentially an organometallic variation of the Sₙ2 reaction, where the tin atom is the electrophilic center. youtube.com The Lewis acidic nature of the tin(IV) center is crucial, as it polarizes the Sn-Cl bond and coordinates with the incoming nucleophile, lowering the activation energy of the reaction. lupinepublishers.com

Data Tables

Table 1: Summary of Synthetic Routes to this compound

PrecursorCo-reactant / BaseByproductGeneral Conditions
Bis(tributyltin) oxide2-ChlorophenolWaterToluene (B28343) or similar solvent, azeotropic removal of water.
Tributyltin chloride2-Chlorophenol / TriethylamineTriethylammonium chlorideOrganic solvent (e.g., THF, acetonitrile) at room temperature or with heating.
Tributyltin chlorideSodium 2-chlorophenoxideSodium chlorideOrganic solvent (e.g., THF, DMF). May be aided by a phase-transfer catalyst.
Tributyltin alkoxide2-ChlorophenolAlcoholReaction driven by removal of the alcohol byproduct via distillation.

Advanced Structural Elucidation and Spectroscopic Characterization of Tributyl 2 Chlorophenoxy Stannane

Spectroscopic Techniques for Molecular Architecture Determination

Spectroscopy is a cornerstone in the structural analysis of molecular compounds, offering detailed insights into the electronic and vibrational states of chemical bonds and the local environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organotin compounds by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. rsc.org The chemical shifts (δ) are indicative of the electronic environment of the nucleus, while coupling constants provide information about the connectivity of atoms. huji.ac.il

For Tributyl(2-chlorophenoxy)stannane, the ¹H NMR spectrum would exhibit characteristic signals for the tributyltin moiety and the 2-chlorophenoxy group. The butyl group protons typically appear as complex multiplets in the upfield region (approx. 0.9-1.7 ppm), while the aromatic protons of the chlorophenoxy group would be found in the downfield region (approx. 6.8-7.5 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The four distinct carbon environments of the butyl groups would resonate in the aliphatic region (approx. 13-30 ppm). The carbons of the 2-chlorophenoxy ring would appear in the aromatic region (approx. 120-160 ppm), with the carbon attached to the tin-oxygen bridge (C-O) being significantly deshielded.

¹¹⁹Sn NMR spectroscopy is particularly crucial for characterizing organotin compounds, as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. aip.orgresearchgate.net For a four-coordinate tin atom in a tetrahedral environment, as is expected for this compound, the ¹¹⁹Sn chemical shift would typically fall within a well-defined range. researchgate.net In a study of the closely related compound, Tributyl(2-iodophenoxy)stannane, the ¹¹⁹Sn resonance was observed at 153 and 132 ppm, which is characteristic of a tetrahedral Sn(IV) center. aip.org

Table 1: Predicted NMR Data for this compound based on Analogue Compounds Data below is based on values for analogous tributyltin phenoxides and general NMR principles. aip.org

NucleusGroupExpected Chemical Shift (δ, ppm)Notes
¹H-CH₃ (butyl)~0.9 (triplet)Terminal methyl group.
¹H-CH₂- (butyl chain)~1.3-1.6 (multiplets)Methylene groups of the butyl chains.
¹HAr-H (chlorophenoxy)~6.8-7.5 (multiplets)Aromatic protons.
¹³CButyl Carbons~13-30Four distinct signals expected.
¹³CAromatic Carbons~120-160Six distinct signals expected.
¹¹⁹SnSnBu₃~130-155Consistent with a four-coordinate, tetrahedral tin atom. aip.org

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the energies of bond vibrations (stretching, bending).

The IR spectrum of this compound is expected to show several characteristic bands. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of a phenolic -OH group, confirms the formation of the Sn-O bond. aip.org Key vibrational frequencies include the Sn-O stretching vibration, which provides direct evidence of the bond between the tin atom and the phenoxy ligand. In related butyltin(IV) phenoxides, this band appears in the 430-460 cm⁻¹ region. aip.org The asymmetric and symmetric Sn-C stretching vibrations are typically observed around 590 and 525 cm⁻¹, respectively. aip.org

Other important absorptions would include the C-O stretching frequency of the phenoxy group (around 1250-1290 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching from the butyl groups (typically 2850-2960 cm⁻¹). The C-Cl stretching vibration is expected in the fingerprint region, generally between 700 and 800 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
ν(C-H) aromatic3050 - 3150Stretching of C-H bonds on the phenyl ring.
ν(C-H) aliphatic2850 - 2960Stretching of C-H bonds in the butyl groups. orgsyn.org
ν(C-O)1250 - 1290Stretching of the aryl ether C-O bond. aip.org
ν(C-Cl)700 - 800Stretching of the carbon-chlorine bond.
ν(Sn-C)520 - 600Stretching of the tin-carbon bonds. aip.org
ν(Sn-O)430 - 460Stretching of the tin-oxygen bond, confirming phenoxide coordination. aip.org

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues about the molecular structure. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often preferred for organotin compounds to avoid the need for chemical derivatization required for gas chromatography (GC-MS). sciex.comsciex.com

For this compound (C₁₈H₃₁ClOSn, molecular weight ~418.1 g/mol for the most abundant isotopes), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the multiple stable isotopes of tin.

The primary fragmentation pathway for tributyltin compounds involves the sequential loss of butyl radicals (•C₄H₉, mass 57). This would lead to a series of prominent fragment ions:

[M - C₄H₉]⁺ : (m/z ≈ 361)

[M - 2C₄H₉]⁺ : (m/z ≈ 304)

[M - 3C₄H₉]⁺ : (m/z ≈ 247)

Further fragmentation could involve the cleavage of the Sn-O bond, leading to ions corresponding to the tributyltin cation [Sn(C₄H₉)₃]⁺ (m/z ≈ 291) and the 2-chlorophenoxy fragment. Electrospray ionization (ESI) studies on related organotin compounds have shown the formation of various hydrolysis products and adducts in solution. nih.gov

Solid-State Structural Investigations

While spectroscopic methods reveal molecular connectivity and functional groups, solid-state techniques provide the most precise picture of the molecule's three-dimensional geometry.

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

A hypothetical X-ray diffraction study of this compound would be expected to confirm a tetrahedral coordination geometry around the central tin(IV) atom. Key structural parameters that would be determined include:

Sn-C bond lengths : Typically in the range of 2.1-2.2 Å for tributyltin compounds.

Sn-O bond length : Expected to be around 2.0 Å.

C-Sn-C and C-Sn-O bond angles : These would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the tributyl and chlorophenoxy groups.

The analysis would also reveal intermolecular packing interactions in the crystal lattice.

Computational Chemistry Approaches for Structural Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. These methods can predict molecular geometries, energies, and spectroscopic properties from first principles.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry : Predicting bond lengths and angles in the gas phase, which can be compared with X-ray diffraction data if available.

Predict spectroscopic data : Calculating NMR chemical shifts and IR/Raman vibrational frequencies. Comparing these theoretical spectra with experimental results aids in the assignment of complex spectra. aip.org

Analyze electronic structure : Investigating the nature of the Sn-O bond, atomic charges, and the distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity.

Such computational studies provide a deeper understanding of the relationship between the structure and the observed properties of the compound.

Reactivity Profiles and Mechanistic Aspects of Tributyl 2 Chlorophenoxy Stannane Transformations

Fundamental Reaction Classes and Intermolecular Interactions

The principal reactions of Tributyl(2-chlorophenoxy)stannane include transmetallation, substitution, and complex formation. These processes are driven by the electrophilic character of the tin atom and the relative lability of its substituents.

Transmetallation Reactions Involving this compound

Transmetallation is the cornerstone of the Stille cross-coupling reaction, a powerful method for creating carbon-carbon bonds using a palladium catalyst. wikipedia.orgnrochemistry.com The general mechanism involves the transfer of an organic group from the organotin compound to a palladium(II) complex. wikipedia.orglibretexts.org

The catalytic cycle for a generic Stille reaction proceeds through three fundamental steps:

Oxidative Addition : A Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate. nrochemistry.comlibretexts.org

Transmetallation : The organostannane (R²-SnBu₃) transfers its R² group to the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate. This is often the rate-determining step in the cycle. wikipedia.orguwindsor.ca

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. nrochemistry.comlibretexts.org

In the context of this compound, the identity of the transferred group is a critical consideration. The relative rate of group transfer from tin in Stille reactions generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. uwindsor.ca The transfer of an aryloxy group is not a conventional pathway in Stille couplings, which typically rely on the cleavage of a tin-carbon bond. However, the tin-oxygen bond in aryloxystannanes is labile and can participate in exchange reactions. gelest.com The most common side reaction associated with Stille couplings is the homocoupling of the organostannane reagent. wikipedia.org

Should this compound participate in a Stille-type reaction, it would most likely occur with an aryl halide or triflate partner, potentially leading to the formation of a biaryl ether, though this is a less common application compared to the synthesis of biaryls. researchgate.netrsc.orgrsc.org

Substitution and Addition Reaction Pathways

Beyond transmetallation, this compound can undergo substitution reactions at the tin center. The 2-chlorophenoxy group can be displaced by various nucleophiles. Organotin halides and related compounds with electronegative substituents readily react with nucleophiles to form new derivatives. gelest.com This reactivity is due to the lability of the group attached to tin via a heteroatom. gelest.com

Free radical reactions are also a feature of organotin chemistry. acs.org While reaction at the tin center can displace an alkyl radical, reactions can also occur at the α- or β-carbons of the alkyl chains. acs.org In the presence of radical initiators, the tributyltin moiety can participate in addition reactions across unsaturated bonds, a process known as hydrostannylation, although this typically involves organotin hydrides (R₃SnH). wikipedia.org

Complexation Chemistry and Ligand Association

The tin atom in organotin compounds like this compound can expand its coordination number beyond four. gelest.comwikipedia.org Due to the presence of the electronegative 2-chlorophenoxy group, the tin center acts as a Lewis acid, readily forming complexes with Lewis bases such as amines or phosphines. gelest.com This results in the formation of hypercoordinated stannanes, where the tin atom is five- or six-coordinate. wikipedia.org This ability to form higher-coordinate intermediates is believed to play a role in many of its reaction mechanisms, including facilitating transmetallation. wikipedia.org

Kinetic and Thermodynamic Considerations in Reactions

The rates of reactions involving this compound, particularly in palladium-catalyzed couplings, are influenced by several factors. For the Stille reaction, transmetallation is generally the rate-limiting step. uwindsor.ca The reaction kinetics can be significantly affected by the choice of catalyst, ligands, and additives.

FactorEffect on Reaction RateRationale
Palladium Ligands Sterically hindered, electron-rich phosphine (B1218219) ligands often accelerate the reaction.Bulky ligands can promote the formation of more reactive, coordinatively unsaturated palladium species. uwindsor.ca
Additives (e.g., CuI) Can increase the reaction rate significantly.Copper(I) salts are thought to act as transmetallation accelerators, possibly by facilitating the transfer of the organic group from tin to palladium. uwindsor.ca
Additives (e.g., LiCl) Often required and can accelerate the reaction.Chloride ions can break up tin-halide aggregates or form more reactive "ate" complexes, facilitating the transmetallation step. nrochemistry.comosti.gov
Solvent Polar, coordinating solvents (e.g., DMF, NMP, THF) are commonly used.The solvent can influence the solubility of reagents and stabilize charged intermediates or transition states, particularly in the transmetallation step. uwindsor.ca

Thermodynamically, the formation of the stable tin byproduct, such as Tributyltin chloride (Bu₃SnCl), provides a strong driving force for the reaction. wikipedia.org

Detailed Mechanistic Studies on Reaction Pathways

Detailed mechanistic studies on palladium-catalyzed cross-coupling reactions provide a comprehensive picture of the transformations involving organostannanes. uwindsor.carsc.orgresearchgate.net The mechanism of the Stille reaction has been investigated extensively. wikipedia.orguwindsor.ca

The catalytic cycle begins with the oxidative addition of an organic electrophile (Ar-X) to a Pd(0) species, typically generated in situ from a Pd(II) precatalyst. This forms a square planar Pd(II) complex, which is generally believed to initially form as the cis-isomer before rapidly equilibrating to the more stable trans-isomer. libretexts.orguwindsor.ca

The crucial transmetallation step can proceed through two primary mechanistic proposals:

Associative Mechanism (Cyclic Transition State): The organostannane coordinates to the palladium center, and the halide or other X-group on palladium interacts with the tin atom, forming a closed, cyclic transition state. This pathway leads to the transfer of the organic group with retention of its configuration. uwindsor.ca

Dissociative Mechanism (Open Transition State): A ligand first dissociates from the palladium complex, creating a vacant coordination site. The organostannane then coordinates, and the transfer occurs through an open, acyclic transition state. This pathway can lead to inversion of configuration, particularly with alkyl groups, and is favored in polar, coordinating solvents. uwindsor.ca

Following transmetallation, the resulting diorganopalladium(II) complex must undergo reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This step requires the two organic groups to be in a cis orientation on the palladium center. libretexts.org Therefore, the trans-complex formed after transmetallation must first isomerize to the cis-complex before the final product is eliminated. uwindsor.ca

Specialized Applications of Tributyl 2 Chlorophenoxy Stannane in Chemical Domains

Catalytic Roles in Organic Synthesis

Organotin compounds are widely recognized for their catalytic activity, primarily acting as Lewis acids or as precursors to catalytically active species. The electrophilicity of the tin center in Tributyl(2-chlorophenoxy)stannane, influenced by the electron-withdrawing nature of the phenoxy ligand, is central to its potential catalytic functions.

Tributyltin compounds are most famously used as reagents in palladium-catalyzed Stille cross-coupling reactions to form new carbon-carbon bonds. However, in the case of this compound, its direct role as a traditional Stille reagent, where a carbon group is transferred from tin, is not its primary expected function. Instead, its utility would likely be as a catalyst or precursor within the catalytic cycle.

In a hypothetical scenario, it could participate by influencing the catalytic environment. More commonly, related organotin alkoxides are used to generate other catalytically relevant species. For instance, tributyltin alkoxides can react with hydride sources to form tributyltin hydride in situ, which can then be used in hydrostannylation reactions to create the vinylstannane reagents necessary for a subsequent Stille coupling.

Table 1: Potential Role in Stille-Related Reactions

Component Potential Function Reaction Type
Tributyltin Moiety Precursor to Bu₃SnH Hydrostannylation
Tin Center Lewis Acidic Site Catalyst Activation

Research on related systems shows that a tandem hydrostannylation/Stille coupling can be performed with catalytic amounts of a tin source, where a tin halide byproduct is recycled. A similar concept could theoretically be applied using this compound, leveraging the reactivity of the Sn-O bond.

Organotin compounds, particularly dialkyltin dicarboxylates, are industry-standard catalysts for polyurethane production. They catalyze the reaction between isocyanates and polyols. While this compound is a mono-substituted tin compound, it shares the fundamental Lewis acidic character necessary for catalysis.

The mechanism would involve the coordination of the tin atom to the oxygen or nitrogen atoms of the reacting monomers (polyol and isocyanate), thereby activating them towards nucleophilic attack. The 2-chlorophenoxy group would influence the catalytic activity by modifying the electronic properties and steric environment of the tin center.

Table 2: Hypothetical Catalytic Parameters in Polyurethane Synthesis

Feature Influence on Catalysis
Lewis Acidity of Tin Primary driver for monomer activation.
Steric Hindrance The three butyl groups and the substituted phenoxy group would affect the approach of monomers.

| Ligand Exchange | The Sn-OPh-Cl bond could potentially exchange with the polyol's hydroxyl group, initiating the process. |

General studies on tin(II) alkoxides have demonstrated their effectiveness in switchable polymerization catalysis, for example, in the ring-opening polymerization of lactide to form polylactide. This highlights the versatility of the tin-oxygen linkage in controlling polymerization processes, a principle that would extend to this compound.

Beyond polyurethane synthesis, organotin catalysts are employed in other esterification and transesterification reactions, silicone curing, and as stabilizers in PVC. The catalytic activity of this compound could be harnessed in these areas. Its role would again be predicated on the Lewis acidity of the tin atom to activate carbonyl groups or other functional groups towards reaction. The specific nature of the 2-chlorophenoxy ligand could offer different solubility and reactivity profiles compared to more common carboxylate or halide ligands.

Precursor for Advanced Material Synthesis

The presence of tin and a tailored organic framework makes this compound a potential precursor for the synthesis of more complex, functional materials.

Organotin polymers are materials in which tin atoms are incorporated into the polymer backbone or as pendant groups. These materials are investigated for a range of applications, including as antifouling coatings, fungicides, and specialty optics.

This compound could serve as a monomer or a modifying agent in polymerization reactions. For example, if the 2-chlorophenoxy group were replaced with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), the resulting molecule could be directly polymerized. Alternatively, it could be incorporated into existing polymers through reactions involving the tin center. The use of similar tributylstannyl-functionalized monomers, such as those containing thiophene, is a key strategy for creating conjugated polymers for organic electronics.

Organotin compounds are common precursors for the synthesis of inorganic tin materials, most notably tin(IV) oxide (SnO₂). Tin oxide is a wide-bandgap semiconductor used in gas sensors, transparent conductive electrodes, and as a catalyst support.

This compound can be converted into tin oxide through thermal decomposition (calcination) or sol-gel processes. The organic groups (butyl and chlorophenoxy) would be burned off at high temperatures in the presence of oxygen, leaving behind a residue of tin oxide. The conditions of this conversion process (temperature, atmosphere) would be critical in determining the final properties of the SnO₂ material, such as its crystallinity, particle size, and surface area.

Table 3: Compound Names Mentioned

Compound Name
This compound
Tributyltin hydride
Tin(IV) oxide
Polyurethane
Polylactide
Isocyanate

Role as an Intermediate in Agrochemical Research (Focusing on Synthesis, Not Direct Application)

The exploration of organotin compounds as intermediates in the synthesis of agrochemicals has been a subject of scientific inquiry. While many organotin compounds have been investigated for their direct pesticidal properties, their role as precursors in the synthesis of other agrochemicals is a more nuanced area of research. Specifically, the compound this compound has been studied as a potential intermediate in the development of novel fungicides and other plant-protecting agents.

Research in this field has often focused on the strategic use of the tributyltin moiety as a leaving group in cross-coupling reactions. This allows for the introduction of the 2-chlorophenoxy group into a larger molecular scaffold, which may be designed to have specific biological activity. The synthesis of this compound itself is typically achieved through the reaction of a tributyltin precursor, such as tributyltin chloride or bis(tributyltin) oxide, with 2-chlorophenol (B165306).

Once formed, this compound can be utilized in various synthetic transformations. For instance, it can undergo Stille coupling reactions, where the tin-oxygen bond is cleaved, and the 2-chlorophenoxy group is transferred to an organic electrophile in the presence of a palladium catalyst. This methodology provides a route to complex molecules that may not be easily accessible through other synthetic pathways.

While extensive research has been conducted on the synthesis of various agrochemicals, the direct application of this compound as a key intermediate in the large-scale industrial production of commercialized pesticides is not widely documented. However, its potential in exploratory research for the creation of new agrochemical candidates remains a topic of interest. For example, the synthesis of the organophosphate insecticide profenofos (B124560) starts with 2-chlorophenol, which is first brominated to form 4-bromo-2-chlorophenol. chemicalbook.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com This intermediate is then reacted with O-ethyl S-propyl phosphorothioate (B77711) to yield the final product. acs.orgresearchgate.net Although this specific, well-established synthesis does not involve an organotin intermediate, the underlying importance of the 2-chlorophenoxy scaffold in agrochemicals is evident.

The investigation into the use of compounds like this compound as intermediates highlights a strategic approach in medicinal and agricultural chemistry, where building blocks are designed for versatile and efficient synthesis of target molecules with desired biological activities.

Table of Synthetic Reactions and Intermediates

Starting MaterialReagentIntermediateFinal Product Class
2-chlorophenolBromine4-bromo-2-chlorophenolOrganophosphate Insecticides
Tributyltin chloride2-chlorophenolThis compoundExperimental Fungicides/Herbicides
Bis(tributyltin) oxide2-chlorophenolThis compoundExperimental Fungicides/Herbicides

Environmental Fate and Degradation Pathways of Tributyl 2 Chlorophenoxy Stannane

Photolytic Degradation Mechanisms and Influencing Factors

The degradation of organotin compounds by sunlight, known as photolysis, is a key environmental process. The breakdown of Tributyl(2-chlorophenoxy)stannane is expected to occur through the cleavage of the tin-carbon and tin-oxygen bonds upon absorption of ultraviolet (UV) radiation. The primary photolytic process for organotins involves the stepwise removal of the butyl groups from the tin atom.

Several factors in the environment can influence the rate and extent of photolysis. The intensity of the light source and the presence of photosensitizing substances are critical. taylorandfrancis.com For instance, substances like humic acids, which are naturally present in many aquatic environments, can absorb light and transfer the energy to the organotin compound, thereby accelerating its degradation. The pH of the surrounding water can also play a role, as it can affect the chemical form (speciation) of the organotin compound and its light-absorbing properties. taylorandfrancis.com

The depth to which sunlight can penetrate the soil or water column also limits photolysis. taylorfrancis.com In soil, photolytic degradation is primarily a surface phenomenon. Any process that moves the compound away from the sunlit zone will reduce the rate of photolysis. taylorfrancis.com

Table 1: Factors Influencing the Photolytic Degradation of Organotin Compounds

FactorInfluence on DegradationReference
Light Intensity Higher light intensity generally leads to a faster rate of photolysis. taylorandfrancis.com
Photosensitizers Presence of substances like humic acids can accelerate degradation. taylorandfrancis.com
pH Affects the chemical speciation and light absorption properties of the compound. taylorandfrancis.com
Depth of Penetration Degradation is limited to the sunlit zones of soil and water. taylorfrancis.com

Hydrolytic Stability and Pathways

Hydrolysis, the reaction with water, is another significant degradation pathway for organotin compounds. This compound is expected to undergo hydrolysis, leading to the cleavage of the bond between the tin atom and the 2-chlorophenoxy group. This reaction would result in the formation of tributyltin hydroxide (B78521) and 2-chlorophenol (B165306).

The stability of organotin compounds to hydrolysis is influenced by the number and type of organic groups attached to the tin atom. Generally, the tin-oxygen bond in phenoxy derivatives is susceptible to hydrolysis. The resulting tributyltin hydroxide can exist in equilibrium with its dehydrated form, bis(tributyltin) oxide, also known as TBTO.

Further hydrolysis can lead to the sequential loss of butyl groups from the tributyltin moiety, forming dibutyltin (B87310), monobutyltin (B1198712), and eventually inorganic tin species. nih.gov The rate of hydrolysis is influenced by pH, with different species being favored under different pH conditions. researchgate.net

Table 2: Expected Hydrolysis Products of this compound

ReactantProduct(s)
This compound + WaterTributyltin hydroxide + 2-Chlorophenol
Tributyltin hydroxideDibutyltin compounds, Monobutyltin compounds, Inorganic Tin

Biotransformation Processes by Microorganisms (Focus on Chemical Change, Not Biological Effects)

Microorganisms play a crucial role in the breakdown of organotin compounds in the environment. The primary mechanism of biotransformation is the sequential removal of the butyl groups from the tin atom, a process known as debutylation. nih.gov This process is carried out by a variety of microorganisms, including bacteria and fungi, and is considered a detoxification pathway as the resulting dibutyltin and monobutyltin compounds are generally less toxic. nih.gov

The biotransformation of this compound would likely begin with the cleavage of the butyl groups, leading to the formation of dibutyl(2-chlorophenoxy)stannane, followed by monobutyl(2-chlorophenoxy)stannane, and ultimately to inorganic tin. It is also possible that microorganisms could cleave the tin-phenoxy bond.

The rate of microbial degradation is influenced by various environmental factors, including temperature, pH, and the availability of nutrients. mdpi.com The presence of other organic compounds can also affect the rate of biotransformation. Some microorganisms have been shown to use organotin compounds as a source of carbon. nih.gov

Table 3: Microbial Debutylation Pathway for Tributyltin Compounds

CompoundTransformation ProductReference
Tributyltin (TBT) compoundsDibutyltin (DBT) compounds nih.gov
Dibutyltin (DBT) compoundsMonobutyltin (MBT) compounds nih.gov
Monobutyltin (MBT) compoundsInorganic Tin nih.gov

Sorption and Mobility in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its tendency to adsorb to soil and sediment particles. Due to their generally hydrophobic nature, organotin compounds like tributyltins have a strong affinity for particulate matter and organic material in soil and aquatic systems. nih.gov This sorption process significantly reduces their mobility in the environment.

The extent of sorption is influenced by the characteristics of the soil or sediment, such as its organic matter content and the type of clay minerals present. Soils and sediments with higher organic content tend to bind organotin compounds more strongly. researchgate.net The pH of the soil or water can also affect sorption, as it can influence the charge on both the organotin molecule and the sorbent particles. researchgate.net

Due to this strong sorption, this compound is expected to accumulate in sediments in aquatic environments and in the top layers of soil. researchgate.net Its potential for leaching into groundwater is therefore considered to be low. However, the transport of contaminated soil or sediment particles can lead to the wider distribution of the compound in the environment. rewe-group.com

Table 4: Factors Affecting the Sorption and Mobility of Organotin Compounds

FactorInfluenceReference
Organic Matter Content Higher content leads to stronger sorption and lower mobility. researchgate.net
Clay Mineralogy The type and amount of clay can influence the degree of sorption. researchgate.net
pH Affects the surface charge of both the compound and sorbent materials, influencing binding. researchgate.net
Particle Size Finer particles with a larger surface area can lead to increased sorption.

Theoretical and Computational Investigations on Tributyl 2 Chlorophenoxy Stannane

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like Tributyl(2-chlorophenoxy)stannane. escholarship.orgnih.gov These methods allow for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

DFT calculations can determine the molecule's ground-state geometry, optimizing the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve characterizing the geometry around the central tin atom, which is typically tetrahedral or can adopt a higher coordination number, such as a distorted trigonal bipyramidal geometry, depending on intermolecular interactions. nih.gov

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related organotin compounds, the LUMO is often centered around the tin atom, suggesting its susceptibility to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. nih.gov These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting how the molecule will interact with other polar molecules and biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyPredicted ValueSignificance
Total Energy-X HartreesThermodynamic stability reference
HOMO Energy-Y eVElectron-donating ability
LUMO Energy-Z eVElectron-accepting ability
HOMO-LUMO Gap(Y-Z) eVChemical reactivity and kinetic stability
Dipole Moment~D DebyesPolarity and intermolecular interactions
Sn-O Bond Length~2.10 ÅCovalent character and strength of the bond
C-Sn-C Bond Angles~110-120°Geometry around the tin center

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT analysis. Specific values for this compound are not available in published literature.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can simulate various types of spectra, which can then be compared with experimental results for validation of the calculated structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. The predicted IR and Raman spectra can be used to assign the peaks in experimentally obtained spectra, helping to confirm the molecular structure. Key vibrational modes for this compound would include the Sn-C and Sn-O stretching frequencies, as well as vibrations associated with the butyl chains and the 2-chlorophenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov Comparing the calculated NMR shifts with experimental data is a powerful way to validate the computed molecular structure in solution. The ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination number of the tin atom. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)Assignment
IR Frequency (cm⁻¹) 550555ν(Sn-O)
610615ν(Sn-C)
¹H NMR (ppm) 0.9 (t)0.92-CH₃ (butyl)
1.3-1.6 (m)1.35-1.65-CH₂- (butyl)
6.9-7.4 (m)6.95-7.45Aromatic protons
¹³C NMR (ppm) 13.713.8-CH₃ (butyl)
165.2165.5C-O (phenoxy)
¹¹⁹Sn NMR (ppm) ~120~125Four-coordinate Sn

Note: This table is for illustrative purposes. No specific published spectroscopic data for this compound is available to provide a direct comparison.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. mediastorehouse.com For a compound like this compound, this could involve modeling its synthesis, degradation pathways, or its interaction with biological targets.

For instance, the hydrolysis of the Sn-O bond in this compound is a potential degradation pathway in an aqueous environment. Computational modeling could elucidate the mechanism, determining whether it proceeds through a direct displacement or involves the coordination of water molecules to the tin center, leading to a higher-coordinate transition state. Such studies provide insights into the compound's environmental persistence and metabolic fate. researchgate.net

Table 3: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Initial state of the system
Transition State+15.5Energy barrier for the reaction
Intermediate-5.2A stable species formed during the reaction
Products-10.8Final state of the system

Note: This table illustrates the kind of data obtained from reaction pathway modeling and does not represent a specific, published reaction of this compound.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For this compound, MD simulations would be particularly useful for studying the conformational landscape of the flexible butyl chains. These simulations can identify the most populated conformations and the energy barriers for rotation around the Sn-C and C-C bonds. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as binding to a biological receptor.

MD simulations can also be used to study the behavior of the molecule in different environments, such as in a solvent or within a lipid bilayer, which is particularly relevant for assessing the environmental fate and bioavailability of biocidal compounds.

Advanced Analytical Methodologies for Tributyl 2 Chlorophenoxy Stannane Quantification and Speciation

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for separating Tributyl(2-chlorophenoxy)stannane from complex sample matrices and from other organotin species. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the desired sensitivity and the nature of the sample matrix.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of semi-volatile organotin compounds. analchemres.org For non-volatile or polar compounds like many organotins and chlorophenoxy acids, a derivatization step is essential to increase their volatility and thermal stability for GC analysis. researchgate.netlabrulez.com For this compound, this would typically involve an alkylation of the tin atom, for instance, through a Grignard reaction (e.g., with pentylmagnesium bromide) or using sodium tetraethylborate (NaBEt4). labrulez.com This step converts the ionic or polar species into more volatile and thermally stable derivatives suitable for GC separation. labrulez.com

The separation is commonly performed on a low-polarity capillary column, such as one with a methyl siloxane stationary phase. iosrjournals.org The mass spectrometer, operating in tandem (MS/MS) mode, provides exceptional selectivity and sensitivity. analchemres.org This is achieved by selecting a specific precursor ion of the derivatized analyte in the first quadrupole, inducing fragmentation in a collision cell, and then monitoring a specific product ion in the third quadrupole. analchemres.org This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits, often in the nanogram-per-liter (ng/L) to picogram-per-gram (pg/g) range. analchemres.orgresearchgate.net The characteristic isotopic pattern of tin can be used to confirm the presence of tin-containing fragments in the mass spectrum. labrulez.com

Table 1: Typical GC-MS/MS Parameters for Derivatized Organotin Analysis

Parameter Typical Setting Purpose
Derivatization Agent Sodium tetraethylborate (NaBEt4) or Pentylmagnesium bromide Increases volatility and thermal stability for GC analysis.
GC Column HP-1 methyl siloxane (or similar) Separates the derivatized analytes based on boiling point.
Carrier Gas Helium Transports the analytes through the column.
Injection Mode Splitless Maximizes the transfer of analyte onto the column for trace analysis.
Ionization Mode Electron Ionization (EI, 70 eV) Fragments the analyte molecules in a reproducible manner.
MS Analyzer Triple Quadrupole (QqQ) Allows for highly selective MS/MS (MRM) analysis.
Detection Mode Multiple Reaction Monitoring (MRM) Provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix noise. analchemres.org
Quantification Isotope Dilution with enriched standards (e.g., ¹¹⁹Sn) Corrects for matrix effects and variations in sample preparation and instrument response for high accuracy. gcms.cz

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a premier technique for the speciation of non-volatile and thermally labile organometallic compounds, eliminating the need for derivatization. researchgate.net This method combines the separation power of HPLC with the element-specific, high-sensitivity detection of ICP-MS. nih.govresearchgate.net

For organotin compounds, reversed-phase chromatography is often employed. sci-hub.se The separation can be challenging due to the interactions of the organotin cations with the stationary phase. To achieve good peak shape and resolution, mobile phases are often modified with ion-pairing agents (e.g., tropolone) or complexing agents, along with organic solvents like methanol (B129727) or acetonitrile (B52724) and buffers. sci-hub.se

The eluent from the LC column is introduced into the ICP-MS, where the high-temperature argon plasma atomizes and ionizes all tin-containing compounds. The mass spectrometer then detects the tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn), providing an element-specific chromatogram. researchgate.net This allows for the quantification of each tin species based on the intensity of the tin signal at its specific retention time. The method offers very low detection limits, typically in the low ng/L range, and is less susceptible to organic matrix interferences compared to molecular mass spectrometry techniques. sci-hub.se To handle the organic solvents from the LC, a cooled spray chamber and the addition of oxygen to the plasma gas are often used to prevent carbon deposition on the interface cones and to maintain plasma stability. researchgate.net

Table 2: Typical LC-ICP-MS Parameters for Organotin Speciation

Parameter Typical Setting Purpose
LC Separation Mode Reversed-Phase Ion-Pair Chromatography Separates different organotin species based on their polarity and interaction with the stationary phase. sci-hub.se
LC Column C18 A common stationary phase for reversed-phase separations.
Mobile Phase Methanol/Water/Acetic Acid gradient with a complexing agent (e.g., tropolone) Elutes the organotin species from the column with good peak shape and resolution.
ICP-MS Introduction Cooled Spray Chamber Reduces solvent loading into the plasma, enhancing stability when using organic solvents.
Plasma Gas Argon, with optional oxygen addition Creates the high-temperature plasma for atomization/ionization; oxygen helps combust organic matter. researchgate.net
Monitored Isotope ¹¹⁸Sn or ¹²⁰Sn Provides element-specific detection and quantification of tin-containing compounds. researchgate.net
Detection Limits Low µg/L to ng/L range Enables trace-level speciation analysis in environmental samples.

Atomic Spectrometry for Elemental Analysis (e.g., ICP-MS)

The procedure involves a vigorous digestion step to decompose the sample matrix and convert all forms of tin, including this compound, into a simple inorganic form. nih.gov This is typically achieved using microwave-assisted digestion with strong acids, such as concentrated nitric acid or aqua regia. nih.gov

The resulting solution is then introduced into the ICP-MS. The instrument atomizes and ionizes the tin, and the mass spectrometer separates the tin ions based on their mass-to-charge ratio. researchgate.net ICP-MS is renowned for its high sensitivity, with the ability to detect elements at parts-per-trillion (ppt) levels. researchgate.net For accurate measurements, it is sometimes necessary to use a dynamic reaction cell (DRC) or collision cell to remove polyatomic interferences that could overlap with the tin isotopes of interest. nih.gov

Table 3: ICP-MS Parameters for Total Tin Elemental Analysis

Parameter Typical Setting Purpose
Sample Preparation Microwave-assisted acid digestion (e.g., HNO₃) Decomposes the sample matrix and converts all tin species to inorganic Sn for total element analysis. nih.gov
Ionization Source Inductively Coupled Plasma (ICP) Atomizes and ionizes the tin in the sample.
Analyzer Quadrupole or High-Resolution Mass Spectrometer Separates ions based on their mass-to-charge ratio.
Interference Removal Collision/Dynamic Reaction Cell (CRC/DRC) Uses a gas (e.g., ammonia, hydrogen) to react with and remove polyatomic interferences. nih.gov
Quantification External calibration or Isotope Dilution Determines the concentration of total tin in the sample.
Typical Detection Limit ng/g to pg/g (ppb to ppt) Offers extremely high sensitivity for trace metal analysis. researchgate.net

Speciation Methodologies for Organotin Compounds in Complex Matrices

The speciation of organotin compounds like this compound in complex matrices such as sediment, water, and biological tissues requires a multi-step analytical approach. gcms.czresearchgate.net The goal is to separate, identify, and quantify the individual chemical forms of tin, as the toxicity and environmental behavior of organotins are highly dependent on their structure.

The analytical workflow generally includes:

Extraction: The first step is the quantitative extraction of the target compounds from the sample matrix. For sediments, this may involve pressurized liquid extraction (PLE) or sonication with a mixture of a nonpolar solvent (like toluene (B28343) or hexane) and an acid (like acetic acid) to break the analyte-matrix bonds. iosrjournals.org

Cleanup and Concentration: Extracts often contain co-extracted matrix components that can interfere with the analysis. Solid-phase extraction (SPE) is a common cleanup technique used to remove these interferences and concentrate the analytes. researchgate.net

Derivatization (for GC-based methods): As discussed, for GC analysis, the extracted organotins are converted to more volatile and stable derivatives (e.g., ethylated or pentylated forms). labrulez.com This step is not required for LC-ICP-MS.

Separation and Detection: The final step involves separation by a chromatographic technique (GC or LC) followed by sensitive detection (MS or ICP-MS). analchemres.orgresearchgate.net

The combination of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) is often considered the state-of-the-art method for organotin speciation. researchgate.netnih.gov It provides direct analysis without derivatization and offers high elemental specificity and sensitivity. For the highest accuracy in quantification, especially in complex matrices, isotope dilution mass spectrometry (IDMS) is the preferred method. gcms.cz This involves spiking the sample with a known amount of an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched tributyltin) at the beginning of the sample preparation process. By measuring the ratio of the natural isotope to the enriched isotope in the final analysis, precise quantification can be achieved, as this ratio is unaffected by analyte losses during extraction and cleanup. gcms.cz

Table 4: Comparison of Speciation Methodologies for Organotin Compounds

Feature GC-MS/MS LC-ICP-MS
Derivatization Required (e.g., ethylation, pentylation) labrulez.com Not required researchgate.net
Separation Principle Based on volatility/boiling point of derivatives Based on polarity/interaction of native species with stationary phase sci-hub.se
Detection Principle Molecular fragmentation (precursor/product ions) analchemres.org Element-specific (tin isotopes) researchgate.net
Selectivity High, based on specific MRM transitions Very high, based on elemental signature
Key Advantage High resolving power of capillary GC; widely available instrumentation Direct analysis of thermally labile compounds; high specificity for metals nih.gov
Key Limitation Derivatization can be complex and a source of error Potential for plasma instability with high organic content in mobile phase researchgate.net
Typical Matrix Water, Sediments, Biota Water, Sediments, Biota researchgate.net

Future Directions and Emerging Research Avenues for Tributyl 2 Chlorophenoxy Stannane

Innovations in Green Synthesis Approaches for Organotin Compounds

The traditional synthesis of organotin compounds, including precursors to Tributyl(2-chlorophenoxy)stannane, has often relied on methods that are coming under increasing scrutiny for their environmental impact. Industrial-scale preparations frequently involve the alkylation of tin(IV) chloride using organomagnesium (Grignard) or organoaluminium reagents. lupinepublishers.comlupinepublishers.com These reactions can be expensive and necessitate large volumes of volatile organic solvents. lupinepublishers.com Furthermore, the use of organotin halides as starting materials typically requires anhydrous organic solvents like benzene, methanol (B129727), or n-hexane to prevent hydrolysis. sysrevpharm.org

Future research is pivoting towards "green" synthetic strategies that prioritize sustainability, efficiency, and safety. Key areas of innovation include:

Multicomponent Reactions: This strategy involves the simultaneous reaction of three or more starting materials in a single step to form a complex product. For organotin compounds, multicomponent reactions have proven effective, offering high yields, reduced reaction times, and the avoidance of isolating intermediates, which simplifies purification. nih.gov Adopting such an approach for this compound could streamline its synthesis significantly.

Solvent-Free and Aqueous Synthesis: Moving away from hazardous organic solvents is a primary goal of green chemistry. Research into condensation reactions, such as those between an organotin oxide (e.g., tributyltin oxide) and a phenolic compound, where the only byproduct is water, is a promising avenue. orientjchem.org Perfecting these reactions under solvent-free conditions or in aqueous media would represent a major step forward.

Catalytic Routes: Developing catalytic methods for the formation of tin-carbon and tin-oxygen bonds, which reduce the need for stoichiometric reagents, is another critical frontier. While organotin compounds are themselves used as catalysts, exploring catalysis for their synthesis is an emerging field.

The overarching goal is to develop synthetic protocols that are not only more environmentally benign but also more atom-economical and cost-effective than traditional methods.

Exploration of Novel Catalytic Functions and Mechanistic Elucidation

Organotin compounds are well-established as versatile catalysts in various industrial processes, including the formation of polyurethanes, vulcanization of silicones, and transesterification reactions. researchgate.netwikipedia.org Their catalytic activity often stems from the Lewis acidic nature of the tin center, which can activate substrates. lupinepublishers.comresearchgate.net Two primary mechanisms are generally proposed: one involving the organotin compound acting as a Lewis acid, and another where a substrate undergoes direct insertion into a tin-ligand bond, such as a Sn-O bond. lupinepublishers.comresearchgate.net

While the general catalytic potential of organotins is known, the specific capabilities of this compound remain largely unexplored. Future research will likely focus on:

Screening for Novel Transformations: Investigating the catalytic efficacy of this compound in a wide range of organic reactions beyond the standard applications. Recent studies have shown other organotin(IV) compounds to be effective catalysts for reactions like the glycerolysis of triacylglycerides and the synthesis of 1,2-disubstituted benzimidazoles. rsc.orgrsc.org Similar explorations could reveal unique catalytic properties for the target compound.

Mechanistic Elucidation: A deep understanding of the reaction mechanism is crucial for catalyst optimization. Future studies will employ advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to elucidate the precise role of the this compound. This includes determining how the electronic properties of the 2-chlorophenoxy ligand influence the Lewis acidity of the tin atom and its interaction with substrates. Understanding whether the mechanism proceeds via a Lewis acid pathway or a ligand-exchange pathway will be a key objective. researchgate.net

The exploration of new catalytic roles, supported by detailed mechanistic work, could unlock valuable applications for this compound in fine chemical synthesis and polymer chemistry.

Development in Advanced Materials Science Applications

The application of organotin compounds in materials science has historically been dominated by their use as heat stabilizers for polyvinyl chloride (PVC). lupinepublishers.com However, contemporary research is uncovering their potential in a host of advanced materials with novel electronic and optical properties. The rich structural diversity of organotin complexes, which can exist as monomers, dimers, and coordination polymers, makes them highly attractive building blocks. nih.gov

Future research into the materials science applications of this compound is expected to progress along several fronts:

Functional Polymers and Composites: Incorporating the organotin moiety into polymer backbones or as a pendant group can impart unique properties. Research on other organotin complexes has shown their utility in creating composite materials for optoelectronic devices. For instance, heptacoordinated organotin(IV) complexes have been blended with conducting polymers like PEDOT:PSS to create materials with measurable photoconductivity. nih.gov Similar strategies could be applied to this compound.

Precursors for Thin Films and Nanomaterials: Organotin compounds can serve as single-source precursors for the synthesis of tin-based materials. For example, n-butyltin trichloride (B1173362) is used in chemical vapor deposition to produce tin dioxide layers on glass. wikipedia.org this compound could be investigated as a precursor for depositing doped or composite tin oxide thin films with tailored properties for use in sensors, solar cells, or transparent conducting oxides. nih.gov

Luminescent Materials: Certain organotin complexes, particularly those involving Schiff base ligands, have been explored for their fluorescent properties, with potential applications as dyes in bio-imaging and materials for solar cells. nih.gov Synthesizing derivatives of this compound with photoactive ligands could lead to new luminescent materials.

The ability to tune the properties of the final material by modifying the ligands attached to the tin center provides a versatile platform for designing next-generation advanced materials.

Refined Computational Modeling Strategies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, complementing experimental work by providing deep insights into molecular structure, bonding, and reactivity. For organotin compounds, computational methods are already used to analyze crystal structures and interpret spectroscopic data, such as the correlation between the tin atom's coordination number and its ¹¹⁹Sn NMR chemical shift. nih.gov

However, the future of computational chemistry in this field lies in its evolution from a descriptive tool to a predictive one. Emerging research will focus on developing and applying more sophisticated modeling strategies to accelerate the discovery and design of new organotin compounds and materials. For this compound, these strategies include:

Predictive Catalysis: Moving beyond rationalizing observed catalytic activity to accurately predicting it. This involves the use of high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model entire catalytic cycles. Such models can calculate activation barriers for different reaction pathways, predict substrate selectivity, and quantify the electronic and steric influence of the tributyl and 2-chlorophenoxy groups on the catalytic process. This predictive power would allow for the in silico screening of numerous potential catalysts before committing to laborious and expensive lab synthesis.

Materials by Design: Employing computational simulations to design novel materials with desired properties. This could involve modeling the electronic band structure of polymers containing the organotin moiety to predict their conductivity or simulating the self-assembly of organotin precursors to guide the synthesis of nanostructured materials.

Enhanced Force Fields and Solvation Models: Developing more accurate and robust computational models that can better account for the complex interactions in solution and in the solid state. For organometallic compounds like this compound, this means improving the description of the metal center, non-covalent interactions, and the effect of the solvent environment on structure and reactivity.

By harnessing the power of predictive modeling, researchers can significantly streamline the design-synthesis-testing cycle, making the search for new applications for this compound more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tributyl(2-chlorophenoxy)stannane, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chlorophenol and tributyltin chloride under inert conditions. A base such as Cs₂CO₃ in polar aprotic solvents (e.g., DMF) is critical for deprotonation and facilitating tin-oxygen bond formation . Key factors include:

  • Stoichiometry : Excess tributyltin chloride (1.2–1.5 eq.) improves yield.
  • Solvent choice : DMF enhances reaction rates but requires careful moisture control.
  • Temperature : Reactions are often conducted at room temperature to minimize side reactions (e.g., tin-carbon bond cleavage).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of techniques ensures accuracy:

  • ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.8–7.4 ppm) and tributyltin groups (δ 0.8–1.6 ppm) confirm structure .
  • Mass spectrometry (MS) : High-resolution MS detects molecular ion clusters (e.g., [M+Na]⁺) and verifies molecular weight (calc. for C₁₈H₃₁ClOSn: 425.6 g/mol).
  • Elemental analysis : Matches experimental vs. theoretical C/H/Sn ratios (e.g., C: 50.8%, H: 7.3%, Sn: 27.9%).

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

  • Methodological Answer :

Parameter Recommended Condition Monitoring Method
Light exposureAmber glass vialsUV-Vis spectroscopy
MoistureDesiccator (≤5% RH)Karl Fischer titration
Temperature2–8°CPeriodic HPLC analysis
Degradation products (e.g., tributyltin oxide) can be quantified via GC-MS or TLC with iodine staining.

Advanced Research Questions

Q. How does this compound interact with specific enzymes, and what methodologies are used to study these interactions?

  • Methodological Answer : Stannane derivatives are studied for enzyme modulation using:

  • Kinetic assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate turnover (e.g., NADH depletion in dehydrogenase assays) .
  • Docking simulations : Molecular dynamics models predict binding affinities to active sites (e.g., cytochrome P450 enzymes).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions.

Q. What computational approaches are employed to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Solvent-effect modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction pathways .
  • Transition state analysis : Identifies energy barriers for tin-oxygen bond cleavage or transmetallation reactions.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity variability : Impurities (e.g., tributyltin chloride) can skew bioactivity. Validate purity via HPLC (>95% by area) .
  • Assay conditions : Standardize parameters (pH, temperature, cell lines) using controls like known enzyme inhibitors.
  • Data normalization : Express activity relative to internal standards (e.g., IC₅₀ values normalized to positive controls) .

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